Heptadeca-5,8,11-trien-1-ol
Description
Heptadeca-5,8,11-trien-1-ol (CAS: 22117-09-5) is a polyunsaturated fatty alcohol with the molecular formula C₁₇H₃₀O and a molecular weight of 250.42 g/mol . Its structure features three conjugated double bonds at positions 5, 8, and 11 in the E (trans) configuration, giving the systematic name (5E,8E,11E)-5,8,11-heptadecatrien-1-ol . Derived from gamma-linolenic acid (GLA) and stearic acid isolated from the microalga Spirulina platensis, it serves as a precursor for synthesizing bioactive heterocyclic compounds, such as 1,3,4-oxadiazole and 1,2,4-triazole derivatives .
Properties
Molecular Formula |
C17H30O |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
heptadeca-5,8,11-trien-1-ol |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,9-10,12-13,18H,2-5,8,11,14-17H2,1H3 |
InChI Key |
LFDJMNOXMZERKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadeca-5,8,11-trien-1-ol can be synthesized through several methods, including:
Hydrogenation of Heptadeca-5,8,11-trienoic Acid: This method involves the reduction of heptadeca-5,8,11-trienoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes, where the precursor fatty acids are reduced in the presence of catalysts such as palladium or nickel. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Heptadeca-5,8,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadeca-5,8,11-trienoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield saturated alcohols or alkanes, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Heptadeca-5,8,11-trienoic acid
Reduction: Heptadecanol, heptadecane
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Heptadeca-5,8,11-trien-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of heptadeca-5,8,11-trien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s bioactivity and physicochemical properties are influenced by its unsaturated backbone. Below is a comparison with structurally related compounds:
Key Observations :
- The trienyl system in this compound enhances reactivity compared to saturated Heptadecan-1-ol, enabling conjugation with heterocycles for bioactive applications .
- Unlike GLA, which is a carboxylic acid, this compound’s terminal hydroxyl group allows for diverse derivatization pathways .
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
